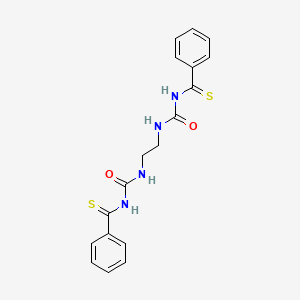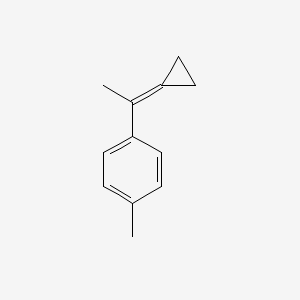
1-(1-Cyclopropylideneethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropylideneethyl)-4-methylbenzene is an organic compound with the molecular formula C11H12 It is characterized by a benzene ring substituted with a cyclopropylideneethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylideneethyl)-4-methylbenzene can be synthesized through a palladium-catalyzed hydroalkylation reaction of methylenecyclopropanes with simple hydrazones. This method involves the selective cleavage of carbon-carbon sigma bonds under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropylideneethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopropyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Scientific Research Applications
1-(1-Cyclopropylideneethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylideneethyl)-4-methylbenzene involves its interaction with molecular targets through its reactive cyclopropylidene group. This group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the cyclopropylidene group.
1-(1-Cyclopropylideneethyl)-benzene: Similar structure but without the methyl group on the benzene ring.
4-Methylcyclopropylbenzene: Similar structure but with a cyclopropyl group instead of a cyclopropylidene group.
Uniqueness: 1-(1-Cyclopropylideneethyl)-4-methylbenzene is unique due to the presence of both a cyclopropylidene group and a methyl group on the benzene ring.
Properties
CAS No. |
671782-19-7 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(1-cyclopropylideneethyl)-4-methylbenzene |
InChI |
InChI=1S/C12H14/c1-9-3-5-11(6-4-9)10(2)12-7-8-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
UYIWRDLBQDROQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
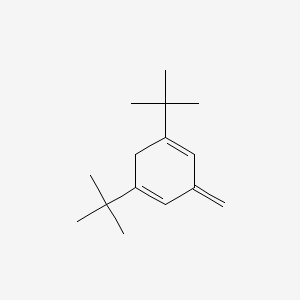
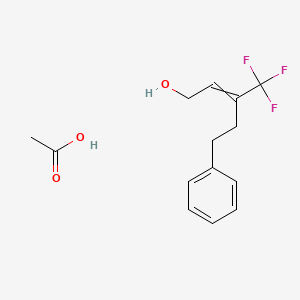
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
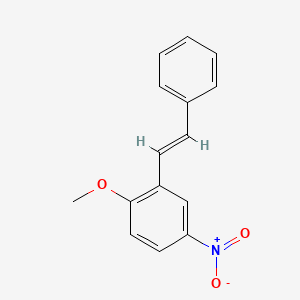

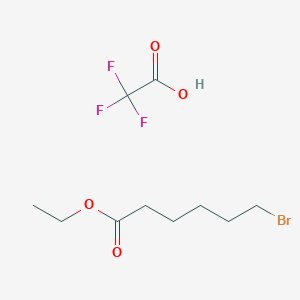
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
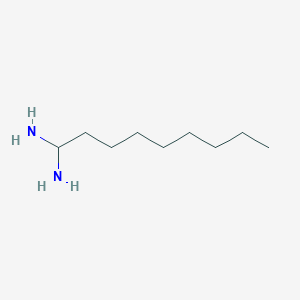
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
